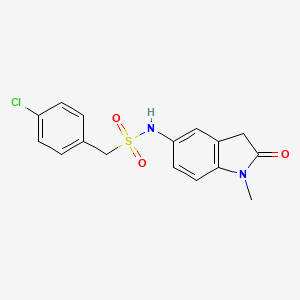

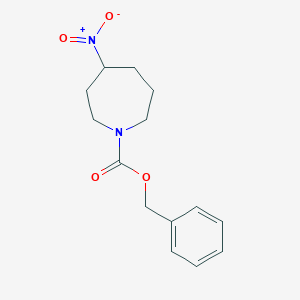

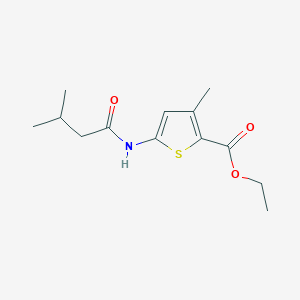

Benzyl 4-nitroazepane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzyl 4-nitroazepane-1-carboxylate and related compounds often involves the reduction of nitro groups and subsequent reactions to introduce the desired functional groups. For instance, Singh and Batra (2007) demonstrated the SnCl2-mediated reduction of nitro groups in related compounds, facilitating the synthesis of substituted 1H-1-benzazepines and 3H-1-benzazepines. This process showcases a method that could potentially be applied or adapted for the synthesis of this compound (Singh & Batra, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-benzazepines, is often characterized by X-ray crystallography. Govindaraj et al. (2014) described the crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylate, highlighting the seven-membered oxazepane rings' twist-chair conformation. Such detailed structural analyses provide insights into the stereochemistry and conformational preferences of these compounds, which are valuable for understanding the molecular structure of this compound (Govindaraj et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound and similar compounds include nucleophilic substitutions, cyclizations, and rearrangements. The versatility in reactivity allows for the synthesis of a wide range of derivatives and structurally complex molecules. For example, the research by Singh and Batra (2007) also noted an unprecedented rearrangement of an alkyl 1H-benzazepine-2-carboxylate to a substituted isoquinoline, demonstrating the dynamic chemistry of these compounds (Singh & Batra, 2007).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystal form, can be inferred from similar compounds. For instance, the study on crystal structures by Govindaraj et al. (2014) not only provides structural insights but also clues about the solid-state properties that influence the compound's behavior in different environments (Govindaraj et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for the application of this compound in synthesis. The work by Singh and Batra (2007) outlines the reactivity patterns that could be expected for this compound, given the similar structural framework and functional groups (Singh & Batra, 2007).

Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

A review on the degradation of acetaminophen by advanced oxidation processes highlighted the pathway, by-products, biotoxicity, and computational analysis via density functional theory. Such studies indicate the environmental and pharmaceutical relevance of nitro compounds in water treatment technologies and the understanding of their transformation products (Qutob et al., 2022).

Synthesis and Biological Activity

Research on synthetic utilities of o-phenylenediamines, including approaches for benzimidazoles, quinoxalines, and benzo[diazepines, shows the significance of nitro compounds in synthesizing complex molecular structures with pharmaceutical applications (Ibrahim, 2011).

Environmental Fate and Transformation

Studies on the environmental occurrence, fate, and transformation of benzodiazepines in water treatment reveal the persistence and transformation pathways of nitro-containing pharmaceuticals in aquatic environments. These findings highlight the importance of understanding the environmental impact and degradation mechanisms of such compounds (Kosjek et al., 2012).

Mechanistic Insights into Chemical Reactions

A detailed review on the acidolysis of lignin model compounds, including those with nitro functional groups, provides insights into the mechanisms of β-O-4 bond cleavage. This research is crucial for advancing the chemical recycling of lignin and understanding the reactivity of complex nitro compounds in various conditions (Yokoyama, 2015).

Pharmacological Efficacy in Epilepsy

A comprehensive review on Clonazepam, a nitro-benzodiazepine, discusses its pharmacological properties and therapeutic efficacy in epilepsy, showcasing the importance of nitro compounds in the development of effective treatments for neurological conditions (Finder et al., 1976).

Wirkmechanismus

Eigenschaften

IUPAC Name |

benzyl 4-nitroazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(20-11-12-5-2-1-3-6-12)15-9-4-7-13(8-10-15)16(18)19/h1-3,5-6,13H,4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGKXDJEYOSFMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)

amine](/img/structure/B2494588.png)

![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

![3-methyl-4-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2494591.png)

![(2S)-3-methyl-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2494602.png)